molecular formula C4H2ClN3O B14845286 6-Chloro-1,2,4-triazine-5-carbaldehyde

6-Chloro-1,2,4-triazine-5-carbaldehyde

Cat. No.: B14845286
M. Wt: 143.53 g/mol
InChI Key: NTSFBDVJMMDBBG-UHFFFAOYSA-N
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Description

The compound 6-Chloro-1,2,4-triazine-5-carbaldehyde is a chloro-substituted triazine derivative featuring a carbaldehyde functional group at the 5-position. Triazines are nitrogen-containing heterocyclic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The chloro and aldehyde substituents on the triazine ring enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and nucleophilic substitutions .

Properties

Molecular Formula

C4H2ClN3O

Molecular Weight

143.53 g/mol

IUPAC Name

6-chloro-1,2,4-triazine-5-carbaldehyde

InChI

InChI=1S/C4H2ClN3O/c5-4-3(1-9)6-2-7-8-4/h1-2H

InChI Key

NTSFBDVJMMDBBG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N=N1)Cl)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,2,4-triazine-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with formamide, followed by chlorination. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the cyclization and chlorination processes .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,2,4-triazine-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6-Chloro-1,2,4-triazine-5-carbaldehyde is primarily related to its ability to undergo various chemical transformations. The aldehyde group can form covalent bonds with nucleophiles, while the chloro group can participate in substitution reactions. These properties make it a versatile intermediate in the synthesis of compounds with specific biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of related compounds:

6-Chloro-1,1-dioxo-1,4,2-benzodithiazine Derivatives

  • Structure : Benzodithiazine core with a chlorine substituent at position 6 and sulfone groups.
  • Biological Activity :
    • Demonstrated diuretic, radioprotective, and antiarrhythmic effects in mice and rats .
    • Specific derivatives (e.g., compounds I, II, III) exhibit antitumor activity against leukemia and lymphoma cell lines, with IC₅₀ values ranging from 0.1–5 μM .
    • Anti-HIV-1 activity observed in derivatives with modified substituents (e.g., compound IV) .
  • Toxicity : Low acute toxicity (LD₅₀ > 500 mg/kg in rodents) .

6-Chloro-1,2-dimethyluracil Derivatives

  • Structure : Uracil backbone with chlorine at position 6 and methyl groups.
  • Synthetic Utility: Used as a precursor for Sonogashira and Suzuki cross-coupling reactions to generate alkynyl and aryl derivatives (e.g., compounds 3a–j, 4a–h) . Bromination at position 5 enhances reactivity for subsequent functionalization .

Hypothetical Comparison with 6-Chloro-1,2,4-triazine-5-carbaldehyde

  • Structural Differences :

    Feature This compound 6-Chloro-benzodithiazines 6-Chloro-uracils
    Core Heterocycle Triazine Benzodithiazine Pyrimidine
    Key Substituents Cl (6), CHO (5) Cl (6), SO₂ (1,4) Cl (6), CH₃ (1,2)
    Reactivity High (aldehyde for nucleophilic attack) Moderate (sulfone groups) Moderate (halogen for cross-coupling)
  • Functional Potential: The aldehyde group in this compound may enable condensation reactions (e.g., Schiff base formation), unlike the sulfone or methyl groups in the compared compounds. Chlorine at position 6 could facilitate substitution reactions analogous to those in benzodithiazines and uracils .

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